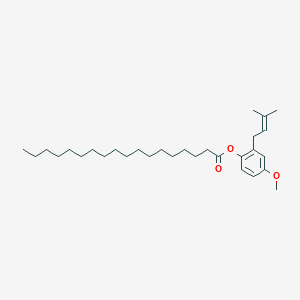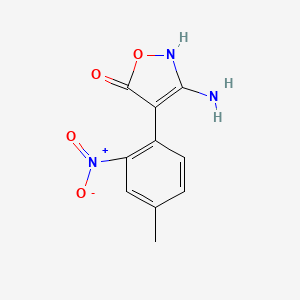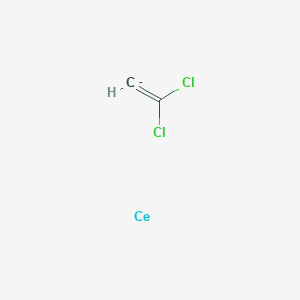![molecular formula C13H14Br2O B14280841 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one CAS No. 138522-71-1](/img/structure/B14280841.png)
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with two bromine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of phenyl-substituted cyclohexanones.
Elimination: Formation of phenyl-substituted cyclohexenes.
Oxidation: Formation of phenyl-substituted cyclohexanones.
Reduction: Formation of phenyl-substituted cyclohexanols.
Scientific Research Applications
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-[chloro(phenyl)methyl]cyclohexan-1-one
- 2-Bromo-2-[iodo(phenyl)methyl]cyclohexan-1-one
- 2-Bromo-2-[methyl(phenyl)methyl]cyclohexan-1-one
Uniqueness
2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
138522-71-1 |
|---|---|
Molecular Formula |
C13H14Br2O |
Molecular Weight |
346.06 g/mol |
IUPAC Name |
2-bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H14Br2O/c14-12(10-6-2-1-3-7-10)13(15)9-5-4-8-11(13)16/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
IXQJJURSKZNPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(C(C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)

![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)






![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)

